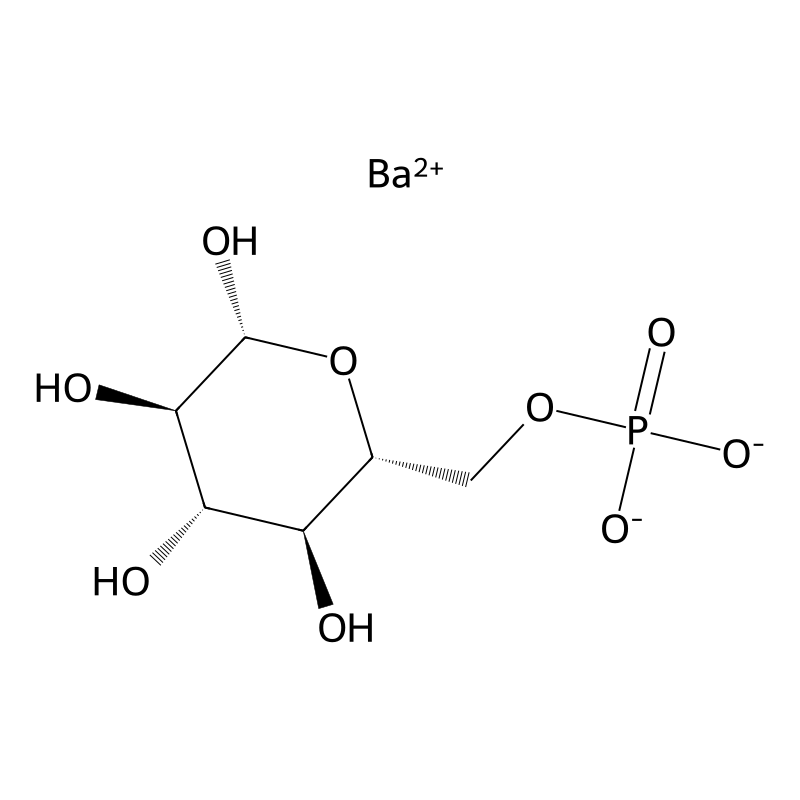

d-Glucose, 6-(dihydrogen phosphate), barium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Glucose, 6-(dihydrogen phosphate), barium salt, also known as D-Glucose-6-phosphate barium salt, is a salt formed by the interaction of D-Glucose-6-phosphate (G6P) with a barium cation (Ba2+). G6P is a crucial intermediate in cellular carbohydrate metabolism, playing a central role in glycolysis and the pentose phosphate pathway PubChem, National Institutes of Health: . While D-Glucose-6-phosphate itself is more commonly used in research, the barium salt offers some advantages in specific applications.

Chirality Studies

D-Glucose-6-phosphate barium salt exists in a specific chiral form, designated as D-Glucose-6-phosphate. Chirality refers to the mirror-image relationship between molecules. G6P plays a role in various biological processes that are sensitive to chirality. The barium salt can be used as a chiral reagent to separate other chiral molecules due to its ability to interact differently with each enantiomer (mirror image) GoldBio: .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant